molecular formula C12H11Cl2NO B3033297 2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline CAS No. 1017191-49-9

2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline

Cat. No.: B3033297
CAS No.: 1017191-49-9
M. Wt: 256.12 g/mol
InChI Key: ZGSHUPKKSXWIPV-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is a halogenated quinoline derivative characterized by its unique substitution pattern:

  • Position 2: Chlorine atom.
  • Position 3: Chloromethyl (–CH₂Cl) group.
  • Position 5: Methyl (–CH₃) group.
  • Position 8: Methoxy (–OCH₃) group.

Properties

IUPAC Name

2-chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO/c1-7-3-4-10(16-2)11-9(7)5-8(6-13)12(14)15-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSHUPKKSXWIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the chloromethylation of 8-methoxy-5-methylquinoline using formaldehyde and hydrochloric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride to introduce the chloro substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs .

Scientific Research Applications

Medicinal Chemistry

Precursor for Drug Development

One of the primary applications of 2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is its use as a building block in the synthesis of pharmacologically active compounds. Quinoline derivatives are recognized for their broad spectrum of biological activities, making them valuable in drug discovery. This compound has been particularly noted for its potential in developing antimalarial and anticancer agents, as well as other therapeutic agents targeting various diseases.

Biological Activities

Research indicates that compounds containing the quinoline structure exhibit a range of biological activities, including:

  • Antimicrobial properties : Studies have shown that quinoline derivatives can possess antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus .
  • Anticancer effects : The unique substitution pattern of this compound enhances its efficacy in inhibiting cancer cell proliferation, making it a candidate for further development in oncology .
  • Enzyme inhibition : The compound has been utilized to study various enzyme inhibitors, contributing to our understanding of biochemical pathways and potential therapeutic targets .

Synthesis Techniques

The synthesis of this compound typically involves chlorination reactions, which enhance its reactivity. Common methods include:

  • Chlorination of 8-Methoxy-5-methylquinoline : This method involves the introduction of chlorine and chloromethyl groups at specific positions on the quinoline ring, facilitating further functionalization.
  • N-Alkylation Reactions : The compound has been effectively used in N-alkylation processes to create various heterocyclic compounds, which are essential for synthesizing naturally occurring alkaloids and other biologically active molecules .

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of quinoline derivatives revealed that this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Case Study 2: Antimicrobial Efficacy

In another research endeavor, the antimicrobial activity of this compound was evaluated against several bacterial strains. The results indicated that it exhibited potent antibacterial effects, particularly against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key features of 2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline with related quinoline derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Key Applications/Findings
Target Compound 2-Cl, 3-CH₂Cl, 5-CH₃, 8-OCH₃ ~256.1 (calculated) Not reported Likely low in water; soluble in organic solvents Intermediate for drug synthesis
5-Chloromethyl-8-hydroxyquinoline hydrochloride 5-CH₂Cl, 8-OH 230.1 282 High polarity due to –OH; soluble in polar solvents Antimicrobial agent precursor
2-Chloro-8-methoxyquinoline-3-carbaldehyde 2-Cl, 8-OCH₃, 3-CHO 225.6 Not reported Moderate polarity; soluble in DCM, THF Intermediate for heterocyclic synthesis
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline 5-Cl, 8-OCH₂-triazole-chlorobenzyl 440.3 Not reported Lipophilic; requires DMSO for dissolution Antimicrobial activity (MIC: 4–8 µg/mL)
4-Amino-5-chloro-8-methoxyquinoline 4-NH₂, 5-Cl, 8-OCH₃ 208.6 Not reported Moderate solubility in ethanol Potential kinase inhibitor
Key Observations:

Chloromethyl vs. Hydroxyl Groups: The target compound’s 3-CH₂Cl group increases lipophilicity compared to 8-hydroxyquinoline derivatives (e.g., ), which exhibit higher solubility in polar solvents due to –OH groups .

Methoxy vs.

Biological Activity : Chloromethyl and triazole-containing derivatives (e.g., ) demonstrate antimicrobial properties, suggesting the target compound could be optimized for similar applications .

Crystallographic and Stability Insights

  • Crystal Packing: In , the (2-chloro-8-methylquinolin-3-yl)methanol structure is stabilized by O–H⋯O hydrogen bonds and π-π stacking, suggesting the target compound’s –CH₂Cl group may disrupt such interactions, reducing crystallinity .
  • Thermal Stability: The high melting point of 5-chloromethyl-8-hydroxyquinoline hydrochloride (282°C, ) contrasts with the target compound’s expected lower thermal stability due to the absence of ionic bonds .

Biological Activity

2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is a member of the quinoline family, a class of compounds known for their diverse biological activities. This compound, with its unique substitution pattern, has garnered attention for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing pharmacologically active agents.

Biological Activities

Quinoline derivatives, including this compound, exhibit a wide array of biological activities. Research indicates that this compound may have applications as an antimalarial and anticancer agent, as well as in the development of enzyme inhibitors and receptor modulators in chemical biology .

Anticancer Activity

In studies focusing on quinoline derivatives, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the range of 5–19 µM against cancer cell lines such as MCF-7 and A549, indicating potent anticancer properties .

The mechanism by which quinoline derivatives exert their biological effects often involves interaction with cellular targets such as DNA and enzymes. For example, some studies suggest that quinolines can intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of quinoline derivatives:

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxicity of various quinoline derivatives on pancreatic cancer cells, revealing that certain compounds had significantly higher cytotoxicity compared to standard treatments like cisplatin .
  • Antiviral Activity : Quinoline derivatives have also been assessed for their antiviral properties, showing promise against viruses like dengue and potentially contributing to the fight against COVID-19 due to their ability to inhibit viral replication .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural features. The presence of electron-withdrawing groups and specific substitution patterns can enhance lipophilicity and reactivity, which are critical for their pharmacological effects .

Data Table: Biological Activity Overview

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
This compoundAnticancerMCF-75–19
Similar Quinoline DerivativeAntiviralDengue Virus-
Quinoline DerivativeAntimalarialPlasmodium spp.-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline
Reactant of Route 2
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline

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